molecular formula C18H12N2O2S2 B3701628 2-(1,3-Benzothiazol-2-ylsulfanyl)-6-methoxyquinoline-3-carbaldehyde

2-(1,3-Benzothiazol-2-ylsulfanyl)-6-methoxyquinoline-3-carbaldehyde

Cat. No.: B3701628
M. Wt: 352.4 g/mol
InChI Key: WWRCNQUXTMSVJA-UHFFFAOYSA-N
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Description

2-(1,3-Benzothiazol-2-ylsulfanyl)-6-methoxyquinoline-3-carbaldehyde is a heterocyclic compound that combines the structural features of benzothiazole and quinoline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Benzothiazol-2-ylsulfanyl)-6-methoxyquinoline-3-carbaldehyde typically involves the coupling of 2-mercaptobenzothiazole with a quinoline derivative. One common method is the Knoevenagel condensation reaction, which involves the reaction of an aldehyde with a compound containing an active methylene group in the presence of a base such as piperidine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would likely be applied.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Benzothiazol-2-ylsulfanyl)-6-methoxyquinoline-3-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halides, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines.

Scientific Research Applications

2-(1,3-Benzothiazol-2-ylsulfanyl)-6-methoxyquinoline-3-carbaldehyde has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its anticonvulsant and neuroprotective properties.

Mechanism of Action

The mechanism of action of 2-(1,3-Benzothiazol-2-ylsulfanyl)-6-methoxyquinoline-3-carbaldehyde involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors involved in neurological pathways, thereby exerting anticonvulsant effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-Benzothiazol-2-ylsulfanyl)benzonitrile
  • 2-(1,3-Benzothiazol-2-ylsulfanyl)-N′-(substituted)acetohydrazide
  • 2-arylbenzothiazoles

Uniqueness

2-(1,3-Benzothiazol-2-ylsulfanyl)-6-methoxyquinoline-3-carbaldehyde is unique due to its combined benzothiazole and quinoline structure, which imparts distinct chemical and biological properties. This dual structure allows for versatile reactivity and potential for diverse applications in medicinal chemistry and material science .

Properties

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-6-methoxyquinoline-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2O2S2/c1-22-13-6-7-14-11(9-13)8-12(10-21)17(19-14)24-18-20-15-4-2-3-5-16(15)23-18/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWRCNQUXTMSVJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC(=C(N=C2C=C1)SC3=NC4=CC=CC=C4S3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(1,3-Benzothiazol-2-ylsulfanyl)-6-methoxyquinoline-3-carbaldehyde
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2-(1,3-Benzothiazol-2-ylsulfanyl)-6-methoxyquinoline-3-carbaldehyde
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2-(1,3-Benzothiazol-2-ylsulfanyl)-6-methoxyquinoline-3-carbaldehyde
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2-(1,3-Benzothiazol-2-ylsulfanyl)-6-methoxyquinoline-3-carbaldehyde
Reactant of Route 6
2-(1,3-Benzothiazol-2-ylsulfanyl)-6-methoxyquinoline-3-carbaldehyde

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